molecular formula C11H20ClNO2 B13627962 Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride

Cat. No.: B13627962
M. Wt: 233.73 g/mol
InChI Key: PWMQXAKRESPFDK-UHFFFAOYSA-N
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Description

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a decane ring and an azaspiro moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the spirocyclic structure . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-azaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific spiro linkage and the position of the carboxylate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

methyl 8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-2-3-11(8-9)4-6-12-7-5-11;/h9,12H,2-8H2,1H3;1H

InChI Key

PWMQXAKRESPFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1)CCNCC2.Cl

Origin of Product

United States

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